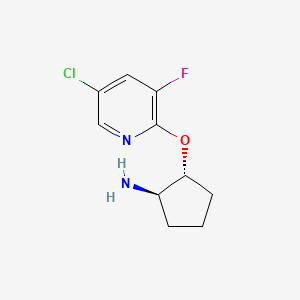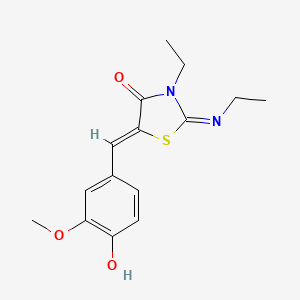
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of thiazolidinone, a heterocyclic compound that contains a thiazole ring fused to a lactam structure. This class of compounds is known for its biological activity and potential medicinal applications. The specific compound mentioned features an ethyl group, an ethylimino substituent, and a 4-hydroxy-3-methoxybenzylidene moiety, which suggests potential for interaction with biological targets due to the presence of a hydroxyl group and a methoxy group.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the condensation of various aldehydes with thiazolidine-2,4-dione or related precursors. In the context of the provided papers, a related synthesis approach is described where (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives are synthesized by reacting acetic acid chlorides with 5-(hydroxybenzylidene) thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin derivatives . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidine ring, which can engage in various intermolecular interactions. In a related study, the molecular structure of a similar compound was analyzed using Hirshfeld surface analysis and density functional theory (DFT) calculations . Such analyses can provide insights into the intermolecular contacts, vibrational frequencies, and chemical shift values, which are crucial for understanding the behavior of the compound in different environments.
Chemical Reactions Analysis
Thiazolidinone derivatives can participate in a range of chemical reactions, including hydrogen bonding and other non-covalent interactions. For instance, supramolecular structures of thiazolidinone derivatives have been studied, revealing hydrogen-bonded dimers, chains, and sheets formed through various hydrogen bonds and interactions . These interactions are significant as they can influence the biological activity and solubility of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyl, methoxy, and ethyl groups can affect properties like solubility, melting point, and reactivity. The electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also important as they can impact the compound's ability to interact with biological targets . Additionally, the antibacterial activity of related compounds has been tested, showing activity against Gram-positive bacterial strains, which suggests that the compound may also possess similar properties .
科学的研究の応用
Biological Potential and Synthetic Development
1,3-Thiazolidin-4-ones and their functionalised analogues, such as glitazones, rhodanines, and pseudothiohydantoins, have demonstrated significant pharmacological importance, found in commercial pharmaceuticals. The synthesis of these nuclei started in the mid-nineteenth century, with various methodologies developed for obtaining these structures. They show potential activities against different diseases, indicating a promising future in medicinal chemistry. The green synthesis of these compounds is highlighted due to environmental considerations (Santos, Silva, & Jones Junior, 2018).
Recent Biological Activities
Thiazolidin-4-ones, as a crucial heterocyclic ring system, have been focused on for their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. Recent studies, particularly from 2020 and 2021, have provided insights into the influence of different substituents on their biological activity. This information is instrumental in the rational design of new small molecules with enhanced drug efficacy among thiazolidin-4-ones (Mech, Kurowska, & Trotsko, 2021).
特性
IUPAC Name |
(5Z)-3-ethyl-2-ethylimino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-16-15-17(5-2)14(19)13(21-15)9-10-6-7-11(18)12(8-10)20-3/h6-9,18H,4-5H2,1-3H3/b13-9-,16-15? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZBTKMGTPBZBQ-MXEOFEFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)O)OC)S1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/S1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

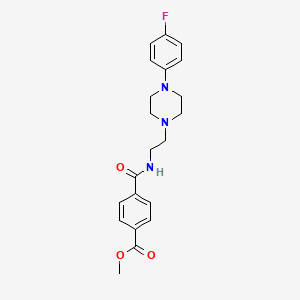
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2547883.png)
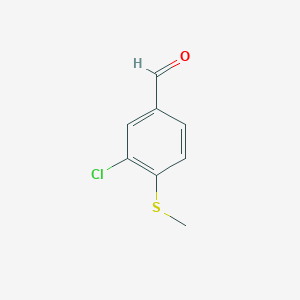

![1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2547888.png)
![N-(2-methoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2547889.png)
![2-[(4-Chlorobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2547891.png)

![2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide](/img/structure/B2547895.png)
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2547896.png)
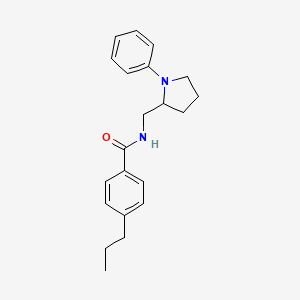
![2-((3,4-dichlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2547902.png)
![2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(2-phenylphenyl)acetamide](/img/structure/B2547903.png)
